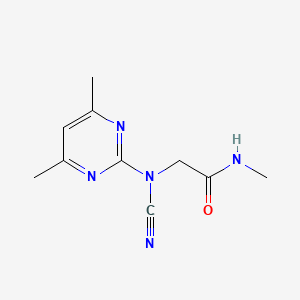![molecular formula C19H22N2O2 B5694330 1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5694330.png)
1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine, also known as MPAP, is a novel compound that has been extensively studied for its potential therapeutic applications. MPAP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of pharmacological activities.
Mecanismo De Acción
The mechanism of action of 1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine is not fully understood. However, it has been found to modulate the activity of the dopamine transporter and sigma-1 receptors. 1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and cognition. 1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine has several advantages for lab experiments. It is a potent and selective modulator of the dopamine transporter and sigma-1 receptors. 1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine has also been found to exhibit good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, 1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine has some limitations for lab experiments. It is a relatively new compound, and its safety profile has not been fully established. 1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine is also expensive and not widely available.
Direcciones Futuras
1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine has several potential future directions. It has been suggested that 1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine could be developed as a novel antidepressant and anxiolytic drug. 1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine could also be used as a tool for studying the role of the dopamine transporter and sigma-1 receptors in the regulation of mood and cognition. Further research is needed to fully understand the mechanism of action and safety profile of 1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine.
Métodos De Síntesis
1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine can be synthesized using different methods, including the reaction of 4-methylphenol with ethyl chloroacetate to obtain 4-methylphenoxyacetic acid ethyl ester. The ester can then be reacted with phenylpiperazine in the presence of a base to obtain 1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine. Another method involves the reaction of 4-methylphenol with chloroacetyl chloride to obtain 4-methylphenoxyacetyl chloride, which can then be reacted with phenylpiperazine to obtain 1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine.
Aplicaciones Científicas De Investigación
1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and anti-inflammatory properties. 1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine has also been found to modulate the activity of the dopamine transporter and sigma-1 receptors, which are involved in the regulation of mood and cognition.
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-16-7-9-18(10-8-16)23-15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQKZQMFFWHRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)



![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)

![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)
![ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5694306.png)
![N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5694307.png)


![3-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5694353.png)

